3-(2-Biphenylyl)-2-oxopropanoic Acid
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Overview
Description
3-(2-Biphenylyl)-2-oxopropanoic Acid: is an organic compound that features a biphenyl group attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Biphenylyl)-2-oxopropanoic Acid typically involves the coupling of a biphenyl derivative with a propanoic acid derivative. One common method includes the reaction of 2-biphenylmagnesium bromide with ethyl oxalyl chloride, followed by hydrolysis to yield the desired product. The reaction is typically carried out in an ether solvent in the presence of a catalyst .
Industrial Production Methods: For industrial production, the process is optimized to ensure high yield and purity. This often involves the use of readily available raw materials and efficient catalytic systems. The reaction conditions are carefully controlled to minimize impurities and maximize the yield of this compound .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Biphenylyl)-2-oxopropanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of biphenyl ketones or carboxylic acids.
Reduction: Formation of biphenyl alcohols or alkanes.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
3-(2-Biphenylyl)-2-oxopropanoic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Biphenylyl)-2-oxopropanoic Acid involves its interaction with specific molecular targets. The biphenyl group can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, resulting in therapeutic effects such as anti-inflammatory or antimicrobial actions .
Comparison with Similar Compounds
2-Biphenylyl Isocyanate: Shares the biphenyl group but has different functional groups, leading to distinct chemical properties and applications.
Phenyl Isocyanate: Contains a phenyl group attached to an isocyanate functional group, differing in reactivity and applications.
Uniqueness: 3-(2-Biphenylyl)-2-oxopropanoic Acid is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and potential biological activities. Its combination of a biphenyl group with a propanoic acid moiety allows for diverse applications in various fields, setting it apart from other similar compounds .
Biological Activity
3-(2-Biphenylyl)-2-oxopropanoic acid, a compound with potential therapeutic applications, has garnered attention for its biological activities. This article reviews its biological activity, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its biphenyl moiety and a ketone functional group. The presence of the biphenyl structure is significant for its interaction with biological targets, influencing both solubility and binding affinity.
The compound exhibits various biological activities primarily through its interaction with different molecular targets:
- Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered physiological responses.
- Receptor Modulation : The compound may act as a modulator of specific receptors, enhancing or inhibiting signaling pathways that are critical for cellular functions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit antimicrobial properties. For instance, modifications to the compound have resulted in enhanced efficacy against Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentration (MIC) values significantly lower than those of standard treatments.
Compound | MIC against Mtb (μM) | Remarks |
---|---|---|
Parent Compound | ≥500 | Ineffective |
Biphenyl Derivative 1 | ≤0.5 | Highly effective |
Biphenyl Derivative 2 | 1-4 | Moderately effective |
Anti-inflammatory Effects
The compound has shown potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as arthritis and other inflammatory diseases.
Case Studies
- Study on Antinociceptive Effects : A study investigated the effects of a biphenyl derivative on pain response in animal models. The results indicated significant pain relief comparable to conventional analgesics, suggesting that the compound could be developed into a pain management therapy.
- Larvicidal Activity : Research focused on the larvicidal properties against Aedes aegypti revealed that certain derivatives of the compound exhibited promising larvicidal activity without significant toxicity to mammalian cells. The LC50 values were found to be within acceptable ranges for potential use in vector control.
Toxicological Profile
Toxicological evaluations indicate that while some derivatives exhibit potent biological activities, they also require careful assessment regarding their safety profiles. Preliminary studies suggest low cytotoxicity in human cell lines at therapeutic concentrations, but further investigations are necessary to establish comprehensive safety data.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
2-oxo-3-(2-phenylphenyl)propanoic acid |
InChI |
InChI=1S/C15H12O3/c16-14(15(17)18)10-12-8-4-5-9-13(12)11-6-2-1-3-7-11/h1-9H,10H2,(H,17,18) |
InChI Key |
RAZJCNOMULCCPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2CC(=O)C(=O)O |
Origin of Product |
United States |
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